

Aak1-IN-5 supplier and purchasing information for research use.

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Compound of Interest

Compound Name: Aak1-IN-5

Cat. No.: B12425128

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Aak1-IN-5: Application Notes and Protocols for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aak1-IN-5 is a highly selective and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. This document provides detailed application notes and experimental protocols for the research use of **Aak1-IN-5**, summarizing its biochemical properties and providing methodologies for in vitro and in vivo studies.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of receptors, transporters, and other macromolecules from the cell surface. AAK1 facilitates this process by phosphorylating the $\mu 2$ subunit of the adaptor protein 2 (AP2) complex, which enhances the binding of AP2 to cargo proteins and promotes the assembly of clathrin-coated pits. Given its critical role in endocytosis, AAK1 has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain, viral infections, and certain cancers. **Aak1-IN-5** is a

potent and selective small molecule inhibitor of AAK1, making it an invaluable tool for studying the physiological and pathological roles of this kinase.

Supplier and Purchasing Information

Aak1-IN-5 is available for research purposes from various chemical suppliers. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis confirming the compound's identity and purity.

Table 1: **Aak1-IN-5** Suppliers

Supplier	Product Number	Purity	Available Quantities
MedChemExpress	HY-145839	>98%	10 mg, 50 mg, 100 mg
Immunomart	HY-145839	>98%	Inquire for details
Selleck Chemicals	S8785	>98%	5 mg, 25 mg, 100 mg
Cayman Chemical	30791	>98%	1 mg, 5 mg, 10 mg

Note: Product numbers and availability are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical and Biochemical Properties

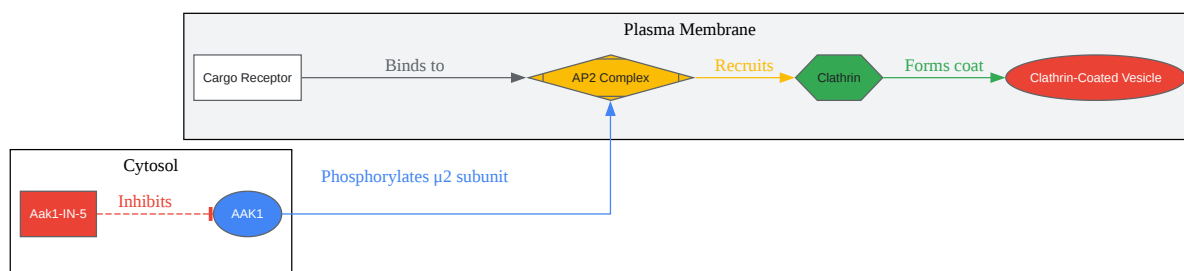
Aak1-IN-5 is a well-characterized inhibitor with high affinity and selectivity for AAK1. Its properties are summarized in the table below.

Table 2: Physicochemical and Biochemical Data for **Aak1-IN-5**

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₈ N ₆ O ₂	[1][2]
Molecular Weight	444.52 g/mol	[1][2]
AAK1 IC ₅₀	1.2 nM	[1]
Cellular IC ₅₀	0.5 nM	
Solubility	Soluble in DMSO	
Metabolic Stability (Human Liver Microsomes)	t _{1/2} > 120 min	
Metabolic Stability (Mouse Liver Microsomes)	t _{1/2} > 120 min	

Signaling Pathway

AAK1 functions as a critical node in the clathrin-mediated endocytosis pathway. The following diagram illustrates the role of AAK1 in the recruitment of the AP2 complex and the subsequent formation of clathrin-coated vesicles.



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Caption: AAK1 phosphorylates the AP2 complex, promoting endocytosis.

Experimental Protocols

In Vitro AAK1 Kinase Assay

This protocol describes a method to determine the inhibitory activity of **Aak1-IN-5** on AAK1 kinase in a biochemical assay.

Materials:

- Recombinant human AAK1 (e.g., from SignalChem)
- AAK1 substrate peptide (e.g., a peptide containing the AP2M1 phosphorylation site)
- **Aak1-IN-5**
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
- [γ -³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
- 96-well plates
- Scintillation counter or luminometer

Procedure:

- Prepare a stock solution of **Aak1-IN-5** in DMSO.
- Serially dilute **Aak1-IN-5** in kinase buffer to achieve a range of desired concentrations.
- In a 96-well plate, add recombinant AAK1 and the AAK1 substrate peptide to each well.
- Add the diluted **Aak1-IN-5** or vehicle (DMSO) to the appropriate wells.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the kinase reaction by adding [γ -³²P]ATP or ATP from the ADP-Glo™ kit to each well.
- Incubate the plate at 30°C for 30-60 minutes.

- Stop the reaction according to the manufacturer's instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
- Quantify the phosphorylation of the substrate peptide using a scintillation counter (for ^{32}P) or a luminometer (for ADP-Glo™).
- Calculate the IC_{50} value of **Aak1-IN-5** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Clathrin-Mediated Endocytosis Assay

This protocol outlines a method to assess the effect of **Aak1-IN-5** on clathrin-mediated endocytosis in cultured cells using transferrin uptake as a readout.

Materials:

- HeLa cells (or another suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
- **Aak1-IN-5**
- Transferrin conjugated to a fluorescent dye (e.g., Transferrin-Alexa Fluor™ 488)
- Phosphate-buffered saline (PBS)
- Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Fluorescence microscope or flow cytometer

Procedure:

- Seed HeLa cells in a 24-well plate with glass coverslips (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

- Treat the cells with various concentrations of **Aak1-IN-5** or vehicle (DMSO) in serum-free DMEM for 1-2 hours at 37°C.
- Incubate the cells with fluorescently labeled transferrin (e.g., 25 µg/mL) for 15-30 minutes at 37°C to allow for endocytosis.
- To remove non-internalized transferrin, wash the cells twice with ice-cold PBS.
- Incubate the cells with ice-cold acid wash buffer for 5 minutes on ice to strip any remaining surface-bound transferrin.
- Wash the cells twice with ice-cold PBS.
- For microscopy: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Mount the coverslips onto glass slides and visualize the internalized transferrin using a fluorescence microscope.
- For flow cytometry: a. Detach the cells using a non-enzymatic cell dissociation solution. b. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
- Quantify the effect of **Aak1-IN-5** on transferrin uptake by measuring the fluorescence intensity in treated versus control cells.

In Vivo Model of Neuropathic Pain

This protocol provides a general framework for evaluating the efficacy of **Aak1-IN-5** in a rat model of chronic constriction injury (CCI), a widely used model of neuropathic pain.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- **Aak1-IN-5**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Surgical instruments for CCI surgery

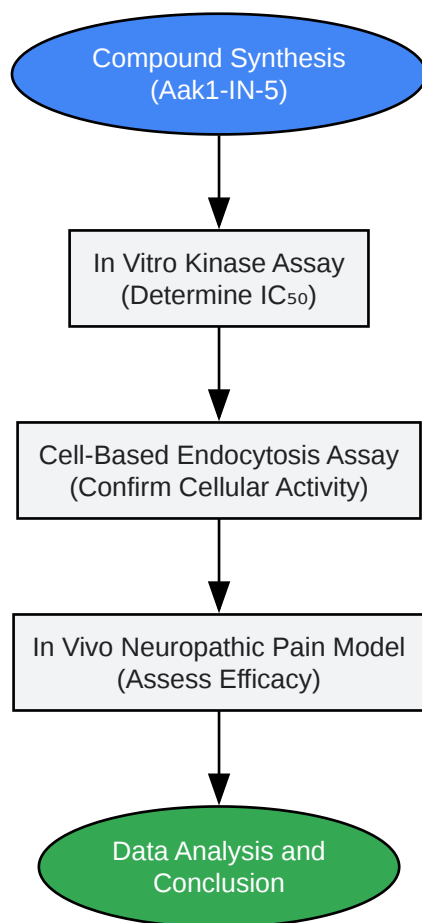
- Von Frey filaments for assessing mechanical allodynia
- Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)

Procedure:

- CCI Surgery: a. Anesthetize the rats according to approved institutional protocols. b. Expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it. c. Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.
- Drug Administration: a. Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors. b. Prepare a formulation of **Aak1-IN-5** in the chosen vehicle. c. Administer **Aak1-IN-5** or vehicle to the rats via oral gavage or intraperitoneal injection at desired doses (e.g., 1 and 3 mg/kg).
- Behavioral Testing: a. Assess mechanical allodynia using von Frey filaments at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response. b. Assess thermal hyperalgesia using a radiant heat source. The paw withdrawal latency is measured as the time taken for the rat to withdraw its paw from the heat source.
- Data Analysis: a. Compare the paw withdrawal thresholds and latencies between the **Aak1-IN-5**-treated group and the vehicle-treated group. b. A significant increase in paw withdrawal threshold or latency in the treated group indicates an analgesic effect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel AAK1 inhibitor.



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Caption: Workflow for AAK1 inhibitor characterization.

Conclusion

Aak1-IN-5 is a valuable research tool for investigating the roles of AAK1 in cellular processes and disease. The protocols and information provided in this document are intended to serve as a guide for researchers in designing and conducting experiments with this potent and selective AAK1 inhibitor. As with any experimental work, it is crucial to optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.

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References

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